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InChI=1S/C22H31N9O/c1-14(2)17-10-16(32-29-17)13-23-22-25-19(24-20-11-18(27-28-20)15-4-5-15)12-21(26-22)31-8-6-30(3)7-9-31/h10-12,14-15H,4-9,13H2,1-3H3,(H3,23,24,25,26,27,28)
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XL228 is a tyrosine kinase inhibitor. It inhibits the receptor tyrosine kinases insulin-like growth factor 1 receptor (IGF-1R) and FGFR2 (IC50s = 1.6 and <20 nM, respectively), as well as the non-receptor tyrosine kinases Bcr-Abl, Aurora A, LYN, and Src (IC50s = 5, 3.1, 2, and 6.1 nM, respectively). XL228 inhibits proliferation of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) cell lines (IC50s = <100 nM).
XL228 is a synthetic molecule that targets multiple tyrosine kinases with potential antineoplastic activity. Tyrosine kinase inhibitor XL228 binds to and inhibits the activities of multiple tyrosine kinases, such as the insulin-like growth factor 1 receptor (IGF1R), Src tyrosine kinase, and Bcr-Abl tyrosine kinase. Blockade of these kinases may result in the inhibition of tumor angiogenesis, cell proliferation, and metastasis.